4-Chloro-3-methoxyaniline
Overview
Description
4-Chloro-3-methoxyaniline is an organic compound with the molecular formula C7H8ClNO. It is a substituted aniline, characterized by the presence of a chlorine atom at the fourth position and a methoxy group at the third position on the benzene ring. This compound is known for its pale yellow to pale brown solid appearance and is used in various chemical applications .
Scientific Research Applications
4-Chloro-3-methoxyaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
4-Chloro-3-methoxyaniline is toxic if inhaled or in contact with skin . It causes skin and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and seeking immediate medical assistance if swallowed .
Mechanism of Action
Target of Action
It’s structurally similar to aniline metabolites, suggesting it may interact with similar biological targets .
Mode of Action
Given its structural similarity to aniline derivatives, it’s plausible that it interacts with its targets in a similar manner .
Pharmacokinetics
Its bioavailability, therefore, remains unknown. Its physicochemical properties suggest it may have some degree of lipophilicity, which could influence its absorption and distribution .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-3-methoxyaniline . For instance, its stability may be affected by temperature and light exposure. Additionally, its efficacy could be influenced by the pH of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-methoxyaniline can be synthesized through several methods. One common approach involves the nitration of anisole to produce 4-chloro-3-nitroanisole, followed by reduction to yield this compound. The reduction step typically employs hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, nitration, and subsequent reduction under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted anilines depending on the nucleophile used.
Comparison with Similar Compounds
- 2-Chloro-5-methoxyaniline
- 3-Chloro-4-methoxyaniline
- 5-Chloro-2-methoxyaniline
Comparison: 4-Chloro-3-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
4-chloro-3-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKBDFVSILQKSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10518242 | |
Record name | 4-Chloro-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10518242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13726-14-2 | |
Record name | 4-Chloro-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10518242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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